
4-Chloronaphthalene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロナフタレン-1,3-ジオールは、クロロナフタレン類に属する有機化合物です。ナフタレン環に塩素原子と2つのヒドロキシル基が結合しているのが特徴です。
2. 製法
合成経路と反応条件: 4-クロロナフタレン-1,3-ジオールの合成は通常、ナフタレンの塩素化に続いて水酸化を行うことで行われます。 一般的な方法の1つは、ナフタレンを直接塩素化して4-クロロナフタレンを生成し、続いて四酸化オスミウムまたは過マンガン酸カリウムなどの試薬を使用して水酸化を行い、1位と3位にヒドロキシル基を導入することです .
工業生産方法: 4-クロロナフタレン-1,3-ジオールの工業生産には、効率的な触媒と最適化された反応条件を使用した、大規模な塩素化および水酸化プロセスが関与する場合があります。これにより、高収率と高純度が実現されます。 連続式反応器と高度な精製技術を使用することで、生産プロセスの効率をさらに高めることができます .
3. 化学反応解析
反応の種類: 4-クロロナフタレン-1,3-ジオールは、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシル基を酸化してキノンを生成できます。
還元: この化合物は還元されてジヒドロ誘導体に変換できます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬。
主な生成物:
酸化: ナフトキノンの生成。
還元: ジヒドロ誘導体の生成。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloronaphthalene-1,3-diol typically involves the chlorination of naphthalene followed by hydroxylation. One common method is the direct chlorination of naphthalene to form 4-chloronaphthalene, which is then subjected to hydroxylation using reagents such as osmium tetroxide or potassium permanganate to introduce the hydroxyl groups at the 1 and 3 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 4-Chloronaphthalene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted naphthalenes with various functional groups.
科学的研究の応用
4-クロロナフタレン-1,3-ジオールは、科学研究でいくつかの用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 潜在的な生物活性と酵素との相互作用について研究されています。
医学: 潜在的な治療効果と医薬品開発のための前駆体として調査されています。
作用機序
4-クロロナフタレン-1,3-ジオールの作用機序には、さまざまな分子標的との相互作用が含まれます。ヒドロキシル基は生体分子と水素結合を形成でき、塩素原子はハロゲン結合に関与できます。 これらの相互作用は、化合物の酵素や受容体に対する結合親和性と特異性に影響を与える可能性があり、生物活性を左右します .
類似化合物:
1-クロロナフタレン: ヒドロキシル基がないため、特定の化学反応では反応性が低くなります。
2-クロロナフタレン: 構造は似ていますが、塩素原子の位置が異なります。そのため、化学的性質が異なります。
4-クロロナフタレン-1,2-ジオール: 似ていますが、ヒドロキシル基の位置が異なり、反応性と用途が異なります.
独自性: 塩素とヒドロキシル基の両方が存在することで、さまざまな化学的修飾と相互作用が可能になります。そのため、研究と産業における汎用性の高い化合物となっています .
類似化合物との比較
1-Chloronaphthalene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
2-Chloronaphthalene: Similar structure but different position of the chlorine atom, leading to different chemical properties.
4-Chloronaphthalene-1,2-diol: Similar but with hydroxyl groups at different positions, affecting its reactivity and applications.
Uniqueness: The presence of both chlorine and hydroxyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry .
特性
分子式 |
C10H7ClO2 |
|---|---|
分子量 |
194.61 g/mol |
IUPAC名 |
4-chloronaphthalene-1,3-diol |
InChI |
InChI=1S/C10H7ClO2/c11-10-7-4-2-1-3-6(7)8(12)5-9(10)13/h1-5,12-13H |
InChIキー |
VSQBHWSANDVMCH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=C2Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






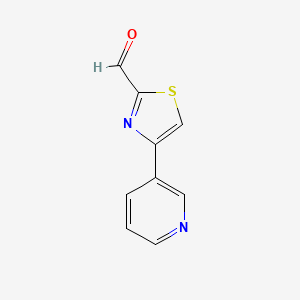
![6-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B11904583.png)
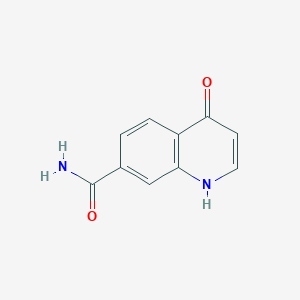
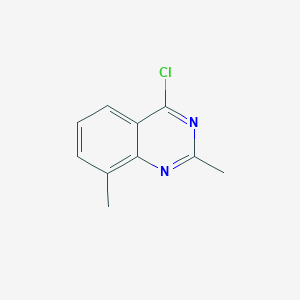
![1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde](/img/structure/B11904598.png)
![6-Fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11904600.png)
![2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11904606.png)
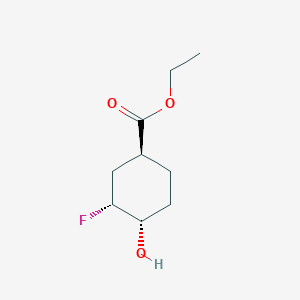
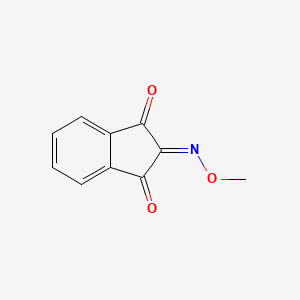
![4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11904615.png)
